1-(4-Amino-2-nitrophenyl)ethanone
Overview
Description
1-(4-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a benzene ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Various nucleophiles, depending on the desired substitution.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(4-Amino-2-aminophenyl)ethanone.
Substitution: Depending on the nucleophile used, various substituted derivatives.
Oxidation: 1-(4-Amino-2-nitrophenyl)acetic acid.
Scientific Research Applications
1-(4-Amino-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological effects. The compound’s structure allows for modifications that can enhance its efficacy and reduce toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-(4-Amino-2-nitrophenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(4-Amino-2-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
4-Amino-2-nitrobenzoic acid: Similar structure but with a benzoic acid group instead of an ethanone group.
Uniqueness: 1-(4-Amino-2-nitrophenyl)ethanone is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with an ethanone group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-(4-amino-2-nitrophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPQHEWRDFHOPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.